molecular formula C15H10BrNO2 B12617505 2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one CAS No. 921942-48-5

2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one

Cat. No.: B12617505
CAS No.: 921942-48-5
M. Wt: 316.15 g/mol
InChI Key: CJGMUEHATATXPO-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminophenyl group and a bromine atom attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and 6-bromo-4H-1-benzopyran-4-one.

    Condensation Reaction: The 2-aminophenol is reacted with 6-bromo-4H-1-benzopyran-4-one under specific reaction conditions, often involving a condensation reaction. This step may require the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the compound. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: A related compound with similar structural features but lacking the bromine atom and benzopyran core.

    6-Bromo-4H-1-benzopyran-4-one: A compound with a similar benzopyran core but without the aminophenyl group.

Uniqueness

2-(2-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one is unique due to the presence of both the aminophenyl group and the bromine atom, which confer distinct chemical and biological properties

Properties

CAS No.

921942-48-5

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(2-aminophenyl)-6-bromochromen-4-one

InChI

InChI=1S/C15H10BrNO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H,17H2

InChI Key

CJGMUEHATATXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N

Origin of Product

United States

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